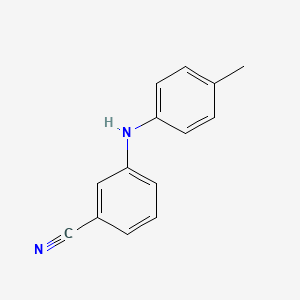
Methoxymethylenedioxyamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethylenedioxyamphetamine, also known as 3-methoxy-4,5-methylenedioxyamphetamine, is a psychedelic and entactogen drug belonging to the amphetamine class. It is an analogue of lophophine, MDA, and MDMA. This compound was first described by Alexander Shulgin in his book PiHKAL. This compound is known for producing euphoria, loving warmth, and attenuating feelings such as anxiety and loneliness .
Preparation Methods
The synthesis of methoxymethylenedioxyamphetamine involves several steps. One common method includes the condensation of 3,4-methylenedioxyphenylacetone with methoxyamine, followed by reduction. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Chemical Reactions Analysis
Methoxymethylenedioxyamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of amphetamines.
Biology: Research has focused on its effects on neurotransmitter release and receptor binding.
Medicine: Although not approved for medical use, it has been studied for its potential in psychotherapy, particularly for its empathogenic effects.
Industry: Due to its controlled status, industrial applications are limited.
Mechanism of Action
Methoxymethylenedioxyamphetamine primarily acts as a serotonin releasing agent and a 5-HT2A receptor agonist. This dual action is responsible for its psychedelic and mood-lifting effects. The compound does not significantly affect dopamine release, which differentiates it from other amphetamines .
Comparison with Similar Compounds
Methoxymethylenedioxyamphetamine is similar to other substituted amphetamines such as:
MDMA (3,4-methylenedioxymethamphetamine): Known for its empathogenic and stimulant effects.
MDA (3,4-methylenedioxyamphetamine): Shares similar psychedelic properties but with a different potency and duration.
Lophophine: Another analogue with distinct pharmacological properties.
The uniqueness of this compound lies in its specific receptor binding profile and its relatively selective action on serotonin release .
Properties
CAS No. |
23693-19-8 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(4-methoxy-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C11H15NO3/c1-7(12)5-8-3-4-9-11(10(8)13-2)15-6-14-9/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
OSJXZWMDUMAITM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C2=C(C=C1)OCO2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


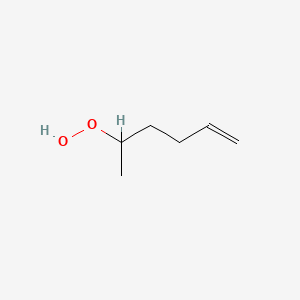
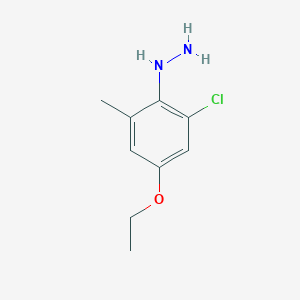
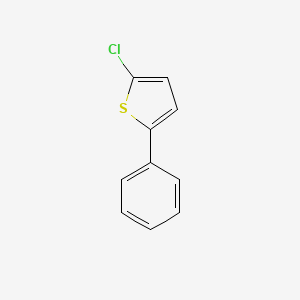
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14128797.png)
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14128805.png)
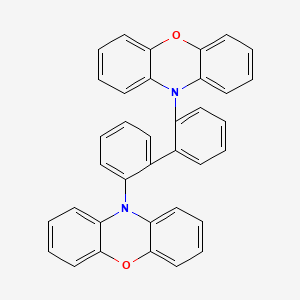
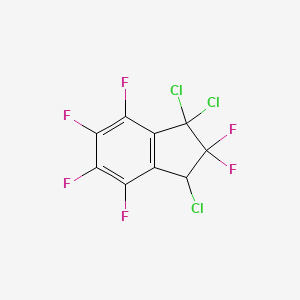
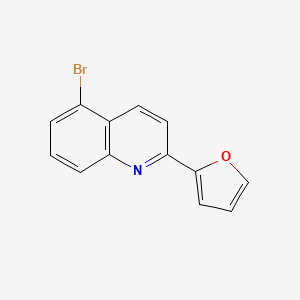
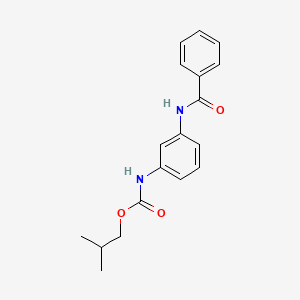
![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14128840.png)
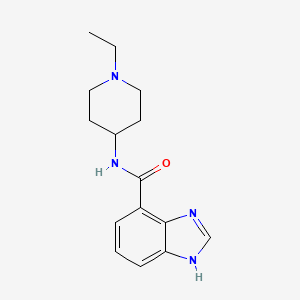
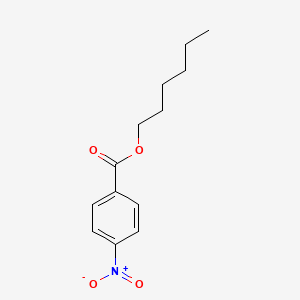
![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
